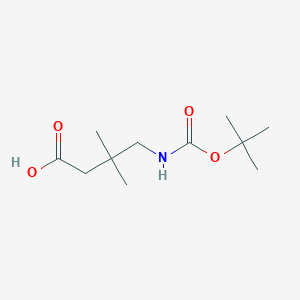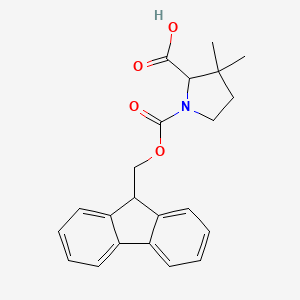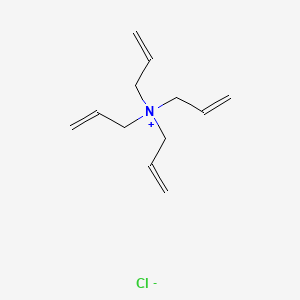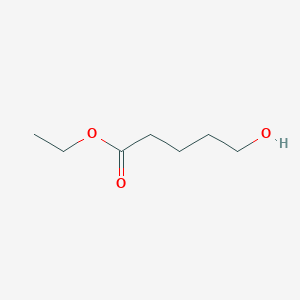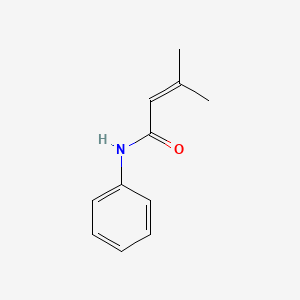
3-methyl-N-phenylbut-2-enamide
Overview
Description
3-methyl-N-phenylbut-2-enamide is a chemical compound with the molecular formula C11H13NO . It is also known by other names such as 2-Butenamide, 3-methyl-N-phenyl-, and 3-methyl-N-phenyl-2-butenamide .
Synthesis Analysis
The synthesis of enamides like 3-methyl-N-phenylbut-2-enamide can be achieved through a novel, one-step N-dehydrogenation of amides . This reaction employs the unlikely combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The process is characterized by its simple setup and broad substrate scope .Molecular Structure Analysis
The molecular structure of 3-methyl-N-phenylbut-2-enamide is represented by the InChI code1S/C11H13NO/c1-9(2)8-11(13)12-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,12,13) . The compound has a molecular weight of 175.23 g/mol . Chemical Reactions Analysis
Enamides like 3-methyl-N-phenylbut-2-enamide are versatile reactants, used in a number of settings, such as transition-metal catalysis, photochemistry, or asymmetric catalysis . They are known for their exceptional nucleophilicity .Physical And Chemical Properties Analysis
3-methyl-N-phenylbut-2-enamide has a molecular weight of 175.23 g/mol . It has a XLogP3 value of 2.6, indicating its lipophilicity . The compound has one hydrogen bond donor and one hydrogen bond acceptor . It has a rotatable bond count of 2 . The topological polar surface area of the compound is 29.1 Ų .Scientific Research Applications
Synthesis of Allylamides
3-Methyl-N-phenylbut-2-enamide is involved in the synthesis of allylamides. The process includes the reaction of corresponding chloropropenylbenzene with carbon monoxide and titanium–nitrogen complexes, using a palladium catalyst. This method demonstrates the potential for creating complex amides from simpler compounds (Ueda & Mori, 2004).
Formation of Pyridin-2-one Derivatives
This compound plays a role in the formation of polysubstituted pyridin-2-one derivatives. The reaction involves 3-oxobutanamide with 4-phenylbut-3-en-2-one and related compounds, leading to new di-, tetra-, and hexa-hydropyridin-2-one derivatives under various experimental conditions (OrsquoCallaghan et al., 1997).
Synthesis of Thiazoles
3-Methyl-N-phenylbut-2-enamide contributes to the synthesis of trisubstituted thiazoles. The process involves chemoselective thionation-cyclization of functionalized enamides, mediated by Lawesson's reagent. This synthesis route highlights the compound's utility in creating complex thiazole structures (Kumar, Parameshwarappa & Ila, 2013).
Mechanism of Action
properties
IUPAC Name |
3-methyl-N-phenylbut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(2)8-11(13)12-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINIQJLZLHTWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495803 | |
| Record name | 3-Methyl-N-phenylbut-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-phenylbut-2-enamide | |
CAS RN |
13209-80-8 | |
| Record name | 3-Methyl-N-phenylbut-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

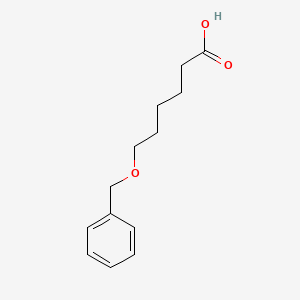

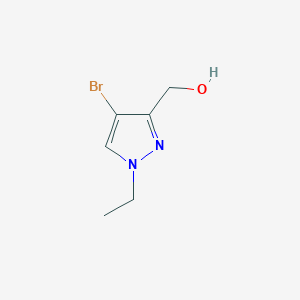
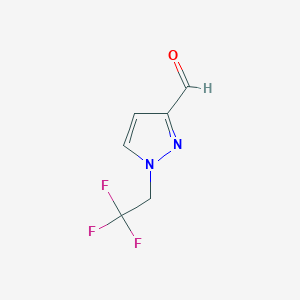
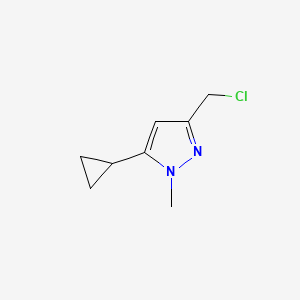

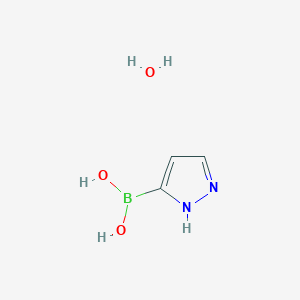

![2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B3046827.png)
